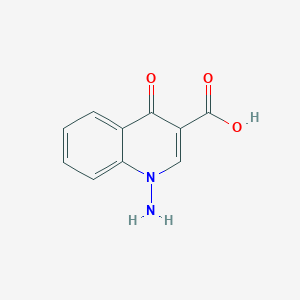
1-Amino-4-oxoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AOQC is a heterocyclic compound that has been synthesized and studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. The synthesis of AOQC has been achieved using a variety of methods, and its mechanism of action has been explored in detail.
Mecanismo De Acción
The mechanism of action of AOQC is not well understood, but it is thought to involve the inhibition of enzymes involved in key metabolic pathways. For example, AOQC has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. This inhibition can lead to the disruption of DNA synthesis and cell division, making AOQC a potential anticancer agent.
Efectos Bioquímicos Y Fisiológicos
AOQC has been found to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of cancer cell proliferation, and inhibition of inflammation. It has also been found to exhibit antioxidant activity, which may make it useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using AOQC in lab experiments is that it is relatively easy to synthesize and purify. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on AOQC, including:
1. Further studies to elucidate the mechanism of action of AOQC, which could lead to the development of more effective drugs.
2. Studies to explore the potential use of AOQC in the treatment of other diseases, such as neurodegenerative diseases.
3. Studies to optimize the synthesis of AOQC, which could lead to more efficient and cost-effective production methods.
4. Studies to explore the potential use of AOQC in combination with other drugs, which could lead to synergistic effects and improved treatment outcomes.
In conclusion, AOQC is a heterocyclic compound that has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of a variety of diseases.
Métodos De Síntesis
AOQC can be synthesized using a variety of methods, including the reaction of 2-aminobenzoic acid with ethyl acetoacetate in the presence of sodium ethoxide, or the reaction of 2-aminobenzoic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting product can be purified using a variety of techniques, including recrystallization and chromatography.
Aplicaciones Científicas De Investigación
AOQC has been the subject of significant scientific research due to its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, including inhibition of bacterial growth, inhibition of cancer cell proliferation, and inhibition of inflammation. These effects make it a promising candidate for the development of new drugs for the treatment of a variety of diseases.
Propiedades
Número CAS |
135261-77-7 |
|---|---|
Nombre del producto |
1-Amino-4-oxoquinoline-3-carboxylic acid |
Fórmula molecular |
C10H8N2O3 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
1-amino-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c11-12-5-7(10(14)15)9(13)6-3-1-2-4-8(6)12/h1-5H,11H2,(H,14,15) |
Clave InChI |
HWWAMQNWBBVENP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CN2N)C(=O)O |
Sinónimos |
3-Quinolinecarboxylicacid,1-amino-1,4-dihydro-4-oxo-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



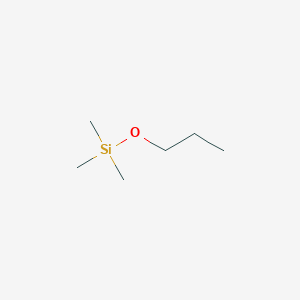
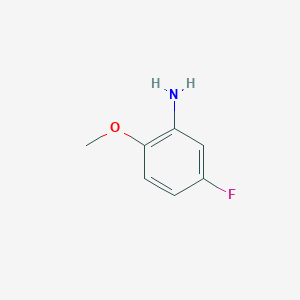
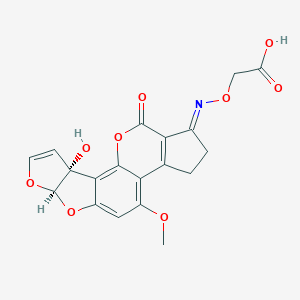
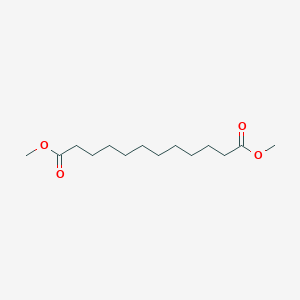
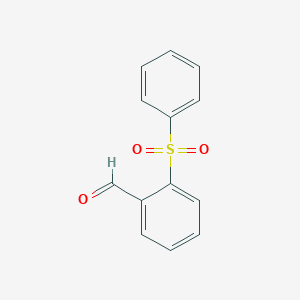
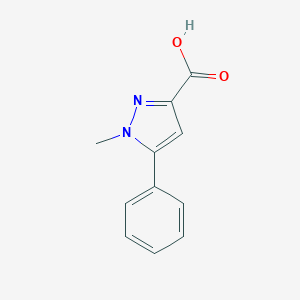
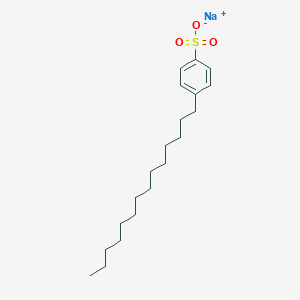
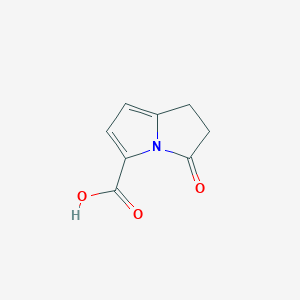
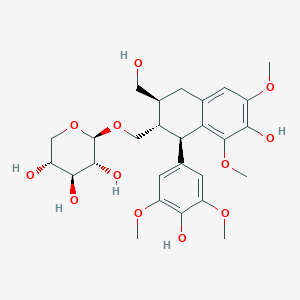
![(S)-(-)-1-[N-(1-Ethoxycarbonyl-3-phenylpropyl)-N-trifluoroacetyl]-L-lysine](/img/structure/B161735.png)
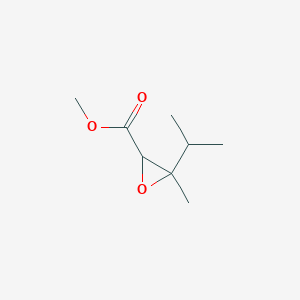
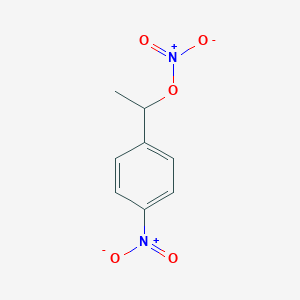
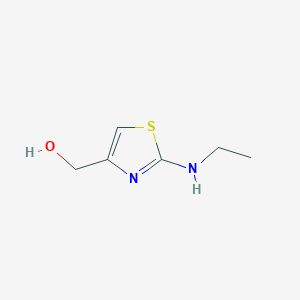
![2-Fluoro-1-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B161749.png)